molecular formula C10H13O4P B8606241 Dimethyl phenylacetylphosphonate CAS No. 51463-66-2

Dimethyl phenylacetylphosphonate

Cat. No.: B8606241
CAS No.: 51463-66-2
M. Wt: 228.18 g/mol
InChI Key: NOEKTFIMLDEDMC-UHFFFAOYSA-N
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Description

Dimethyl phenylacetylphosphonate (C10H13O4P) is a phosphonate ester characterized by a phenylacetyl group (C6H5CH2CO–) directly bonded to phosphorus, with two methoxy groups completing the esterification. Phosphonates, unlike phosphates, exhibit a direct carbon-phosphorus (C–P) bond, conferring greater hydrolytic stability and unique reactivity in organic synthesis and biological applications .

Properties

CAS No.

51463-66-2

Molecular Formula

C10H13O4P

Molecular Weight

228.18 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-phenylethanone

InChI

InChI=1S/C10H13O4P/c1-13-15(12,14-2)10(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

NOEKTFIMLDEDMC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)CC1=CC=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Dimethyl Methylphosphonate (DMMP)

  • Structure : C3H9O3P, with a methyl group attached to phosphorus.
  • Physical Properties : Boiling point 181°C, density 1.16 g/cm³, and acute oral toxicity (LD50 in rats: 5,250 mg/kg) .
  • Key Differences :
    • The phenylacetyl group in dimethyl phenylacetylphosphonate introduces aromaticity and bulkiness, likely increasing lipophilicity compared to DMMP.
    • DMMP lacks biological activity reported for phenylacetyl derivatives, which may act as enzyme inhibitors or chiral building blocks .

Dimethyl Phenyl Phosphate

  • Structure : C8H11O4P, featuring a phenyl group linked via a phosphate ester (P–O–C6H5) .
  • Key Differences :
    • Phosphates (P–O–R) are more susceptible to hydrolysis than phosphonates (P–C–R), making this compound more stable under acidic/basic conditions.
    • The phenylacetyl group may enhance π-π stacking interactions in biological systems compared to the phenyl group in dimethyl phenyl phosphate.

Diethyl Phosphonate

  • Biological Activity : Acts as a cholinesterase inhibitor (IC50 ~10 µM) .
  • Key Differences: Dimethyl esters (vs. The phenylacetyl group in this compound could enhance target specificity in enzyme inhibition compared to diethyl phosphonate’s broad activity.

Diethyl 1-Phenylethylphosphonate

  • Structure : C11H17O3P, with a phenylethyl substituent.
  • Applications : Used in asymmetric synthesis due to its chiral center .
  • Key Differences :
    • The phenylacetyl group (vs. phenylethyl) introduces a ketone functionality, enabling conjugation reactions or hydrogen bonding.
    • Diethyl esters may slow hydrolysis compared to dimethyl esters, affecting reaction kinetics in catalytic processes.

Reactivity Trends

  • Hydrolysis: Phosphonates generally resist hydrolysis better than phosphates.
  • Catalytic Applications : Diethyl (hydroxy(phenyl)methyl)phosphonate synthesis achieves high yields (85–90%) using optimized catalysts, suggesting this compound could benefit from similar catalytic systems .

Enzyme Inhibition

  • Diethyl phosphonate inhibits cholinesterase (IC50 ~10 µM) , while phosphonic acid analogues of homophenylalanine act as protease inhibitors . This compound’s aromatic and acetyl groups may enhance binding affinity to hydrophobic enzyme pockets.

Material Science

  • Phosphonates like DMMP are flame retardants due to high thermal stability . The phenylacetyl group in this compound could improve polymer compatibility in flame-retardant coatings.

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